molecular formula C20H19ClN2O4 B3012752 N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide CAS No. 1705769-85-2

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B3012752
CAS No.: 1705769-85-2
M. Wt: 386.83
InChI Key: OKPFSFLIGLOHNK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide is a spirocyclic compound featuring a chroman-4-one fused to a pyrrolidine ring via a spiro junction. The 5-chloro-2-methoxyphenyl carboxamide substituent introduces both electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-26-18-7-6-13(21)10-15(18)22-19(25)23-9-8-20(12-23)11-16(24)14-4-2-3-5-17(14)27-20/h2-7,10H,8-9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPFSFLIGLOHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the chroman and pyrrolidine precursors, followed by their coupling to form the spiro junction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3’-pyrrolidine]-1’-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Tert-butyl 4-oxospiro[chromane-2,3'-pyrrolidine]-1'-carboxylate

  • Structure : This analog replaces the 5-chloro-2-methoxyphenyl carboxamide group with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents but reduces polarity compared to the carboxamide .
  • Synthesis : The tert-butyl derivative is synthesized via spirocyclization, similar to methods used for carboxamide analogs. The Boc group is typically introduced to protect the amine during synthesis .
  • Stability: The Boc group is acid-labile, whereas the carboxamide is more stable under physiological conditions.

N-[5-Methyl-2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Structure: This compound features a thiazolidinone core instead of a chroman-4-one-pyrrolidine spiro system. The 4-chlorophenyl and pyridine-3-carboxamide groups share functional similarities with the target compound .
  • Crystallography: The crystal structure reveals intramolecular C–H⋯N and intermolecular N–H⋯N hydrogen bonds, stabilizing the conformation. π-π stacking between pyridine and benzene rings is noted, a feature absent in the target compound due to its spiro architecture .
  • Biological Relevance: Thiazolidinones are known for antiviral and antidiabetic activities, suggesting the target compound’s carboxamide group could be optimized for similar applications .

(2'R,3S,4′S,5′R)-6-Chloro-4′-(3-chloro-2-fluorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-2′-(2,2-dimethylpropyl)-1,2-dihydro-2-oxospiro[3H-indole-3,3′-pyrrolidine]-5′-carboxamide

  • Structure : This spiro-indole-pyrrolidine compound shares the spiro carboxamide motif but incorporates additional substituents (fluorophenyl, dihydroxybutyl) and a bulkier 2,2-dimethylpropyl group .
  • Functional Impact : The fluorophenyl group enhances lipophilicity and metabolic stability, while the dihydroxybutyl moiety introduces polar interactions, contrasting with the target compound’s simpler methoxyphenyl group .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide Chroman-4-one-pyrrolidine 5-Cl-2-MeO-phenyl carboxamide ~400 (estimated) Spiro junction, H-bond donor/acceptor
Tert-butyl 4-oxospiro[chromane-2,3'-pyrrolidine]-1'-carboxylate Chroman-4-one-pyrrolidine Boc group ~350 (estimated) Acid-labile protection, lower polarity
N-[5-Methyl-2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Cl-phenyl, pyridine-3-carboxamide 351.83 π-π stacking, antiviral potential
(2'R,3S,4′S,5′R)-6-Chloro-4′-(3-Cl-2-F-phenyl)-spiro[indole-pyrrolidine] Indole-pyrrolidine 3-Cl-2-F-phenyl, dihydroxybutyl 552.465 High lipophilicity, complex substituents

Research Findings and Implications

  • Spirocyclic Advantages : Spiro compounds like the target molecule exhibit conformational rigidity, which can enhance binding specificity to biological targets compared to flexible analogs .
  • Synthetic Challenges: Introducing the carboxamide group requires precise coupling conditions, as seen in the thiazolidinone synthesis (56.48% yield) , whereas Boc-protected analogs are simpler to isolate .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide is a complex organic compound notable for its spirocyclic structure, which combines chroman and pyrrolidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN2O4. The presence of chlorine and methoxy groups enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular Weight386.83 g/mol
CAS Number1705769-85-2
Chemical StructureStructure

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

The compound also displays antimicrobial activity against a range of bacterial strains. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

A study conducted by Zhang et al. (2023) evaluated the antitumor efficacy of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, with histological analysis revealing increased apoptosis rates in treated tumors.

Case Study 2: Anti-inflammatory Mechanism

In a study by Lee et al. (2022), the anti-inflammatory effects were assessed using a murine model of acute inflammation. The administration of the compound resulted in decreased levels of inflammatory markers and reduced edema in treated animals compared to controls.

Research Findings

  • Cell Proliferation Assays : In vitro studies using MTT assays showed that concentrations as low as 10 µM significantly inhibited cell proliferation in cancer cell lines.
  • Cytokine Profiling : ELISA assays confirmed that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
  • Antimicrobial Testing : Disk diffusion methods revealed that the compound had minimum inhibitory concentrations (MICs) ranging from 12 to 25 µg/mL against tested bacterial strains.

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